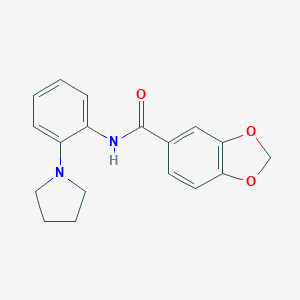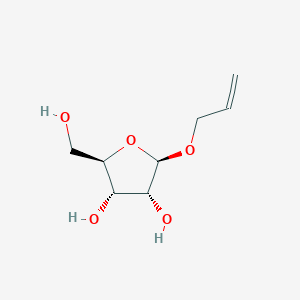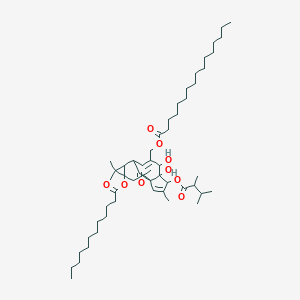
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a chemical compound that has been studied for its potential use in treating cognitive disorders and neurological diseases. BPAP is a selective dopamine D3 receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, motivation, and cognition.
作用機序
BPAP acts as a selective dopamine D3 receptor agonist, which means that it can activate specific receptors in the brain that are involved in regulating mood, motivation, and cognition. By activating these receptors, BPAP can increase the release of dopamine, a neurotransmitter that plays a key role in regulating mood and motivation.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects in animal models. Studies have shown that BPAP can increase the release of dopamine in the brain, which can improve cognitive function and memory. BPAP has also been shown to increase the activity of certain enzymes that are involved in regulating neurotransmitter levels in the brain.
実験室実験の利点と制限
The advantages of using BPAP in lab experiments include its selectivity for dopamine D3 receptors, its ability to improve cognitive function and memory, and its potential use in treating neurological diseases. However, the limitations of using BPAP in lab experiments include its complex synthesis process, its potential toxicity, and the need for further research to fully understand its biochemical and physiological effects.
将来の方向性
There are a number of future directions for research on BPAP. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of focus is the investigation of BPAP's potential use in treating addiction and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPAP and its potential use in treating neurological diseases.
合成法
BPAP can be synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole-5-carboxylic acid with pyrrolidine and other reagents. The final product is purified through various techniques such as chromatography and recrystallization. The synthesis of BPAP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
BPAP has been studied extensively for its potential use in treating cognitive disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that BPAP can improve cognitive function and memory in animal models of these diseases. BPAP has also been investigated for its potential use in treating addiction and depression.
特性
分子式 |
C18H18N2O3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
N-(2-pyrrolidin-1-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c21-18(13-7-8-16-17(11-13)23-12-22-16)19-14-5-1-2-6-15(14)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,21) |
InChIキー |
YJBCOMGMRCSYLB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide](/img/structure/B237864.png)
![2-(2-isopropyl-5-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B237870.png)
![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)


![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)